Lithium difluorophosphate

Vue d'ensemble

Description

Lithium difluorophosphate is a useful research compound. Its molecular formula is F2LiO2P and its molecular weight is 107.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electrochemical Performance Enhancement

High-Voltage Applications

Lithium difluorophosphate is particularly beneficial in high-voltage lithium-ion batteries. Research indicates that adding LiDFP can significantly improve the cycling performance of batteries operating at elevated voltages (above 4.5 V). It mitigates issues such as transition metal dissolution from cathodes, which is a common problem leading to capacity fade and battery failure .

Mechanisms of Action

- Transition Metal Scavenging : LiDFP effectively scavenges dissolved transition metals, which helps maintain the integrity of the cathode material and prevents capacity loss due to electrode crosstalk .

- Solid Electrolyte Interphase (SEI) Formation : The presence of LiDFP promotes the formation of a more stable SEI on the anode surface, which enhances the cycling stability of the battery .

- Electrolyte Stability : LiDFP contributes to the overall stability of the electrolyte by reducing gas production during high-temperature storage, thereby improving safety and performance under various operational conditions .

Case Study 1: Performance Improvement in NMC622/Graphite Cells

A study investigated the effects of adding this compound to NMC622/Graphite pouch cells. The results showed that with 0.2 M LiDFP added to the electrolyte, there was a notable improvement in capacity retention over 200 cycles at elevated temperatures (up to 55°C). The cells exhibited an 82.6% capacity retention compared to 79.6% without LiDFP, demonstrating its efficacy as an additive for enhancing high-temperature performance .

Case Study 2: Synergistic Effects with Other Additives

Another study explored a dual-additive approach combining this compound with fluoroethylene carbonate (FEC). This combination not only improved capacity retention but also reduced the formation of toxic degradation products associated with LiDFP decomposition at high temperatures. The synergistic effect resulted in better overall battery performance while addressing safety concerns regarding toxicity .

Data Tables

| Parameter | Without LiDFP | With 0.2 M LiDFP |

|---|---|---|

| Capacity Retention (200 cycles) | 79.6% | 82.6% |

| Operating Temperature | Up to 55°C | Up to 55°C |

| Voltage Range | Up to 4.2 V | Up to 4.5 V |

| Additive Combination | Capacity Retention (%) | Toxicity Level |

|---|---|---|

| This compound + FEC | Improved | Reduced |

| This compound Only | Moderate | High |

Propriétés

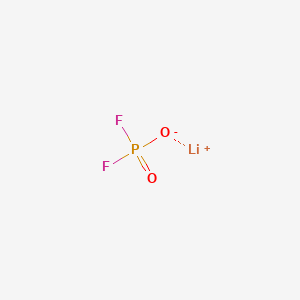

Formule moléculaire |

F2LiO2P |

|---|---|

Poids moléculaire |

107.9 g/mol |

Nom IUPAC |

lithium;difluorophosphinate |

InChI |

InChI=1S/F2HO2P.Li/c1-5(2,3)4;/h(H,3,4);/q;+1/p-1 |

Clé InChI |

IGILRSKEFZLPKG-UHFFFAOYSA-M |

SMILES canonique |

[Li+].[O-]P(=O)(F)F |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.